molecular formula C11H16<br>CH3C6H4C(CH3)3<br>C11H16 B018130 4-tert-Butyltoluene CAS No. 98-51-1

4-tert-Butyltoluene

Cat. No.: B018130
CAS No.: 98-51-1
M. Wt: 148.24 g/mol
InChI Key: QCWXDVFBZVHKLV-UHFFFAOYSA-N
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Description

4-tert-Butyltoluene, also known as 1-tert-Butyl-4-methylbenzene, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of toluene, where a tert-butyl group is substituted at the para position relative to the methyl group. This compound is used in various chemical processes and has applications in different industries.

Biochemical Analysis

Biochemical Properties

4-tert-Butyltoluene plays a role in biochemical reactions primarily as a substrate for various enzymes. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body .

Cellular Effects

This compound has been shown to influence various cellular processes. In certain cell types, it can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can activate the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism. Additionally, this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes. This binding results in the oxidation of this compound to form hydroxylated metabolites. These metabolites can then interact with other biomolecules, such as glucuronosyltransferases and sulfotransferases, to undergo conjugation reactions. The changes in gene expression observed with this compound exposure are mediated through the activation of the aryl hydrocarbon receptor pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can undergo degradation, leading to the formation of degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can also lead to adverse effects, such as inflammation and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can then undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors. Changes in metabolite levels can also impact cellular function and overall metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The localization and accumulation of this compound within cells can be influenced by factors such as lipid solubility and membrane permeability. The transport and distribution of this compound can also affect its biological activity and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

4-tert-Butyltoluene can be synthesized through several methods:

Chemical Reactions Analysis

4-tert-Butyltoluene undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-tert-Butyltoluene can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other tert-butyl-substituted toluenes.

Properties

IUPAC Name

1-tert-butyl-4-methylbenzene
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InChI

InChI=1S/C11H16/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3
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InChI Key

QCWXDVFBZVHKLV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C
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Molecular Formula

C11H16
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DSSTOX Substance ID

DTXSID1024704
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Molecular Weight

148.24 g/mol
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Physical Description

P-tert-butyltoluene is a clear colorless liquid with an aromatic gasoline-like odor. (NTP, 1992), Colorless liquid with a distinct aromatic odor; somewhat like gasoline; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a distinct aromatic odor, somewhat like gasoline.
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Boiling Point

379 °F at 760 mmHg (NTP, 1992), 193 °C @ 760 MM HG, at 101.3kPa: 193 °C, 379 °F
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Flash Point

136 °F (NTP, 1992), 136 °F, 63 °C c.c., 155 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), SLIGHTLY SOL IN ALC; VERY SOL IN ETHER; SOL IN ACETONE, BENZENE; VERY SOL IN CHLOROFORM, Water solubility of 5.5 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.06 (very poor), Insoluble
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Density

0.8612 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8612 @ 20 °C/4 °C, Relative density (water = 1): 0.86, 0.8612, 0.86
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Vapor Density

4.62 (AIR= 1), Relative vapor density (air = 1): 5.1
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Vapor Pressure

less than or equal to 1 mmHg at 68 °F (NTP, 1992), 0.65 [mmHg], 0.65 MM HG @ 25 °C, Vapor pressure, Pa at 20 °C: 80, 0.7 mmHg@77 °F, (77 °F): 0.7 mmHg
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Color/Form

CLEAR, COLORLESS LIQ, Colorless liquid.

CAS No.

98-51-1
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Melting Point

-62 °F (NTP, 1992), -52 °C, -62.5 °C, -62 °F
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Synthesis routes and methods I

Procedure details

If the material discharged from the electrolysis is worked up similarly to Example 1, 284.8 g of p-tert.-butylbenzaldehyde and 295.3 g of p-tert.-butylbenzyl acetate are obtained in addition to 25.2 g of unconverted p-tert.-butyltoluene. This corresponds to a yield of 83.3% and a current efficiency of 58.2%. The p-tert.-butylbenzaldehyde is separated from the p-tert.-butylbenzyl acetate by the method described in Example 1.
Quantity
284.8 g
Type
reactant
Reaction Step One
Quantity
295.3 g
Type
reactant
Reaction Step Two
Yield
83.3%

Synthesis routes and methods II

Procedure details

The diamine, 2,6-diamino-4-t-butyltoluene, was prepared from toluene. Alkylation of toluene with isobutene gave p-t-butyltoluene which was then nitrated to give 2,6-dinitro-4-t-butyltoluene. Reduction of the dinitro compound produced the diamine.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (98 g, 0.55 mol) and 0.5 g benzoyl peroxide were added to solution of 2-bromo-4-tert-butyl-1-methylbenzene (113.5 g, 0.5 mol) in CCl4 (500 ml). The resulting mixture was refluxed for 6 h, cooled to 20° C. and filtered. The resulting filtrate was evaporated and used without further purification. A solution of sodium diethylmethylmalonate, prepared from 104.5 g (0.6 mol) diethylmethylmalonate and 40.8 g of sodium ethylate in 500 ml abs. ethanol was treated dropwise with 2-bromo-1-(bromomethyl)-4-tert-butylbenzene (0.5 mol). The resulting mixture was refluxed for 4 h, treated with a solution of NaOH (50 g, 1.25 mol) in water (60 ml) and refluxed for 2 h, then poured into water (11), and finally washed with toluene (2×100 ml). The aqueous solution was treated with 130 ml of 35% HCl. The resulting mixture was extracted with chloroform (4×250 ml), the organic phase was dried over MgSO4 and evaporated. The residue was heated to 160-170° C. for 15 min yielding the product (92 g, total yield from 1-tert-butyl-4-methylbenzene 60%).
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Reaction Step Three
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500 mL
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Reaction Step Three
Name
sodium diethylmethylmalonate
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butyltoluene
Reactant of Route 2
4-tert-Butyltoluene
Reactant of Route 3
4-tert-Butyltoluene
Reactant of Route 4
4-tert-Butyltoluene
Reactant of Route 5
Reactant of Route 5
4-tert-Butyltoluene
Reactant of Route 6
Reactant of Route 6
4-tert-Butyltoluene
Customer
Q & A

Q1: What is the molecular formula and weight of 4-tert-butyltoluene?

A1: this compound has a molecular formula of C11H16 and a molecular weight of 148.25 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: While the provided abstracts do not detail specific spectroscopic data, common techniques used for characterization include:

    Q3: What is a primary synthetic route for producing this compound?

    A3: A prominent method for synthesizing this compound is the alkylation of toluene with tert-butyl alcohol in the presence of zeolite catalysts. [, , , ]

    Q4: Why are zeolites often chosen as catalysts for this compound synthesis?

    A4: Zeolites exhibit shape selectivity due to their well-defined pore structures, favoring the formation of the desired this compound isomer. [, , , , , ]

    Q5: How does the Si/Al ratio of HY zeolite influence the synthesis of this compound?

    A5: Research indicates that increasing the Si/Al ratio in HY zeolites generally enhances both the conversion of toluene and the selectivity toward this compound. This is attributed to changes in the catalyst's acidity and pore structure. [, ]

    Q6: Can transition metal oxides be used to modify zeolites for improved catalytic activity?

    A6: Yes, modification of HBEA zeolites with transition metal oxides like Fe2O3 has been shown to improve the selectivity towards this compound by altering the pore structure and acidity of the catalyst. [, ]

    Q7: Beyond alkylation, is this compound used in other catalytic reactions?

    A7: this compound can be oxidized to 4-tert-butylbenzaldehyde, a valuable fragrance intermediate. This reaction has been investigated using various catalysts, including cobalt and cerium acetate with hydrogen peroxide. [, ]

    Q8: What are the potential neurotoxic effects of this compound exposure?

    A8: Studies on rats exposed to this compound have shown that it can induce persistent changes in the central nervous system, as indicated by alterations in flash evoked potentials. [] Long-term exposure can also impact brain neurochemistry, potentially affecting dopaminergic and noradrenergic systems. []

    Q9: Are there any behavioral effects observed in rats exposed to this compound?

    A9: While some studies show alterations in auditory brain stem response, long-term behavioral studies using the Morris water maze and eight-arm maze did not reveal significant effects in rats exposed to this compound. []

    Q10: Can this compound be used as a solvent?

    A10: Yes, this compound is used as a solvent in various chemical reactions and processes, including the synthesis of nanoparticles and polymers. [, , , ]

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